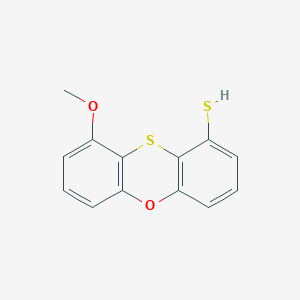![molecular formula C18H14F4Si2 B14301997 (1,2-Phenylene)bis[difluoro(phenyl)silane] CAS No. 125666-54-8](/img/structure/B14301997.png)
(1,2-Phenylene)bis[difluoro(phenyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Phenylene)bis[difluoro(phenyl)silane] is an organosilicon compound characterized by the presence of two difluorophenyl groups attached to a 1,2-phenylene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Phenylene)bis[difluoro(phenyl)silane] typically involves the reaction of 1,2-dibromobenzene with difluorophenylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of a solvent like toluene or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of (1,2-Phenylene)bis[difluoro(phenyl)silane] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Phenylene)bis[difluoro(phenyl)silane] undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The silicon centers in the compound can undergo oxidation and reduction reactions, leading to the formation of different silicon-containing species.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-silicon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts such as palladium or nickel. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silicon centers.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted phenylsilane derivatives, while oxidation reactions can produce silanols or siloxanes.
Applications De Recherche Scientifique
(1,2-Phenylene)bis[difluoro(phenyl)silane] has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and composites, due to its ability to form strong silicon-carbon bonds.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biological Applications: Research is ongoing to explore its potential use in drug delivery systems and as a component in bioactive materials.
Mécanisme D'action
The mechanism by which (1,2-Phenylene)bis[difluoro(phenyl)silane] exerts its effects involves the interaction of its silicon centers with various molecular targets. The silicon atoms can form strong bonds with carbon, oxygen, and other elements, enabling the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions often include the formation of reactive intermediates, such as silyl radicals or silyl cations, which then undergo further transformations to yield the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,4-Phenylene)bis[difluoro(phenyl)silane]
- (1,3-Phenylene)bis[difluoro(phenyl)silane]
- (1,2-Phenylene)bis[trimethylsilyl]
Uniqueness
(1,2-Phenylene)bis[difluoro(phenyl)silane] is unique due to the presence of difluorophenyl groups, which impart distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
125666-54-8 |
|---|---|
Formule moléculaire |
C18H14F4Si2 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
[2-[difluoro(phenyl)silyl]phenyl]-difluoro-phenylsilane |
InChI |
InChI=1S/C18H14F4Si2/c19-23(20,15-9-3-1-4-10-15)17-13-7-8-14-18(17)24(21,22)16-11-5-2-6-12-16/h1-14H |
Clé InChI |
QMHZOKJOAQLQJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2[Si](C3=CC=CC=C3)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


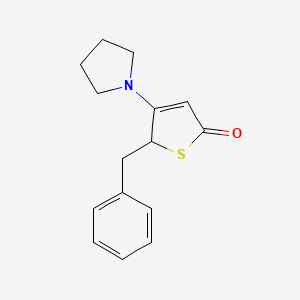
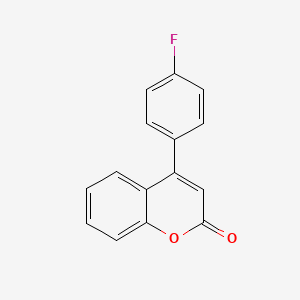
![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)
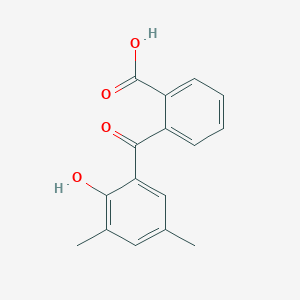
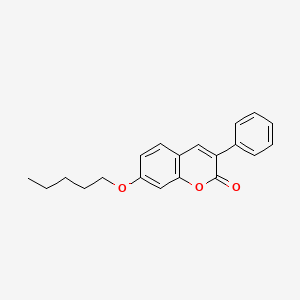

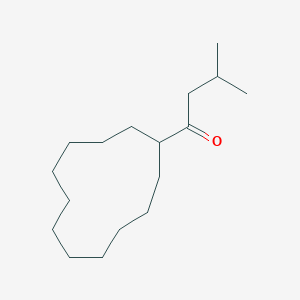
![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
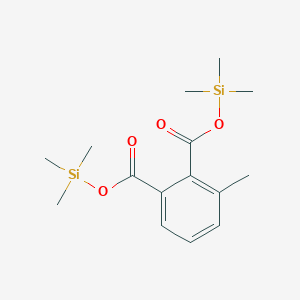
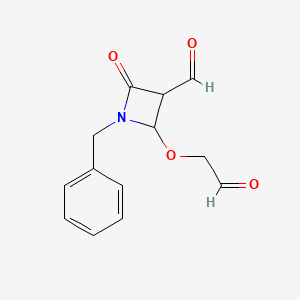
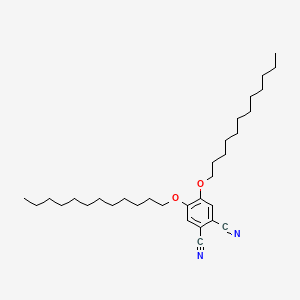
![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)

